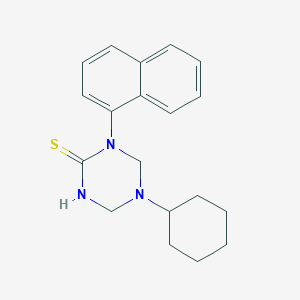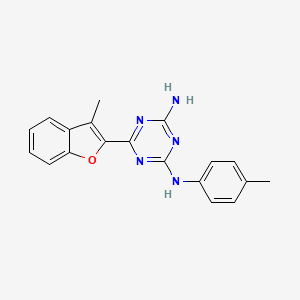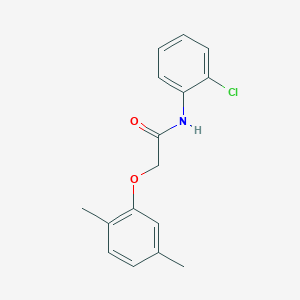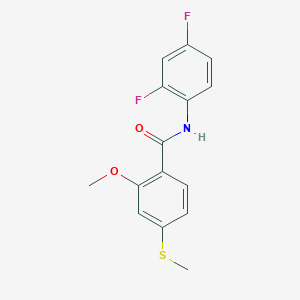
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea (CBPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBPT is a thiourea derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用机制
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, thereby limiting tumor growth. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of this compound is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral activities, this compound has been found to have antioxidant activity, which may contribute to its therapeutic effects. This compound has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound also exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. For example, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its therapeutic effects. Additionally, further studies on the antiviral activity of this compound could lead to the development of new antiviral therapies. Finally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic effects and reduce its limitations.
合成方法
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 5-chloro-2-pyridinecarboxylic acid followed by treatment with thiourea. Another synthesis method involves the reaction of 4-chlorobenzylisothiocyanate with 5-chloro-2-pyridinylamine. Both methods result in the formation of this compound as a white crystalline solid.
科学研究应用
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. Additionally, this compound has been found to have antiviral activity against a range of viruses, including HIV and hepatitis C.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZHXFWHAAXUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)

